2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride 2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2377030-79-8
VCID: VC6165960
InChI: InChI=1S/C9H9F2N.ClH/c10-9(11)5-6-3-1-2-4-7(6)8(9)12;/h1-4,8H,5,12H2;1H
SMILES: C1C2=CC=CC=C2C(C1(F)F)N.Cl
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride

CAS No.: 2377030-79-8

Cat. No.: VC6165960

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

2,2-Difluoro-1,3-dihydroinden-1-amine;hydrochloride - 2377030-79-8

Specification

CAS No. 2377030-79-8
Molecular Formula C9H10ClF2N
Molecular Weight 205.63
IUPAC Name 2,2-difluoro-1,3-dihydroinden-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-9(11)5-6-3-1-2-4-7(6)8(9)12;/h1-4,8H,5,12H2;1H
Standard InChI Key IZGPRVKGSVGXFG-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C(C1(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 2,2-difluoro-1,3-dihydroinden-1-amine hydrochloride, indicates a bicyclic structure comprising a fused benzene and cyclopentane ring (indenane core) with two fluorine atoms at the 2-position and an amine group at the 1-position, neutralized as a hydrochloride salt. Its molecular formula is C₉H₁₀ClF₂N, with a molecular weight of 205.63 g/mol .

Structural Comparison with Isomers

A closely related isomer, 5,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1229784-79-5), shares the same molecular formula but differs in fluorine substitution at positions 5 and 7 . This positional isomerism significantly impacts electronic and steric properties, influencing reactivity and biological activity.

Spectroscopic and Computational Data

While direct spectroscopic data for the 2,2-difluoro isomer is unavailable, analogous compounds provide insights:

  • Infrared (IR) Spectroscopy: Stretching frequencies for C-F bonds typically appear between 1,000–1,100 cm⁻¹, while N-H stretches (amine) occur near 3,300 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): In the 5,7-difluoro isomer, ¹⁹F NMR reveals two distinct fluorines at δ -110 ppm and -115 ppm, while ¹H NMR shows cyclopentane protons as multiplet signals (δ 2.5–3.5 ppm) .

Synthetic Methodologies

Halogen Exchange Reactions

The synthesis of fluorinated indenamines often employs halogen exchange, as demonstrated in the preparation of 2,2-difluoro-1,3-benzodioxole (CAS 1546332-02-8) . Key steps include:

  • Starting Material: 2,2-Dichloro-1,3-benzodioxole.

  • Fluorinating Agent: Potassium fluoride (KF) in the presence of catalysts like KHF₂ or quaternary ammonium salts .

  • Conditions: Reactions proceed at elevated temperatures (80–150°C) in polar aprotic solvents (e.g., sulfolane), achieving yields up to 85% .

Adapting to Indenamine Synthesis

For 2,2-difluoro-1,3-dihydroinden-1-amine, a plausible route involves:

  • Step 1: Chlorination of 1,3-dihydroinden-1-amine to form 2,2-dichloro-1,3-dihydroinden-1-amine.

  • Step 2: Fluorination via KF/KHF₂, followed by HCl neutralization to yield the hydrochloride salt .

Challenges and Optimization

  • Byproduct Formation: Competing hydrolysis may generate pyrocatechol derivatives, requiring anhydrous conditions .

  • Catalyst Selection: Benzyltrimethylammonium hydrogen fluoride enhances fluorination efficiency by stabilizing reactive intermediates .

Physicochemical Properties

Thermal Stability and Solubility

Based on the 5,7-difluoro isomer :

PropertyValue
Melting Point180–185°C (decomposes)
Solubility in Water25 mg/mL (20°C)
LogP (Octanol-Water)1.8 ± 0.3

Crystallography

X-ray diffraction of the 5,7-difluoro analog reveals a planar indenane core with fluorine atoms adopting a para configuration, minimizing steric clashes . The amine group participates in hydrogen bonding with chloride ions, stabilizing the crystalline lattice .

Applications and Biological Relevance

Pharmaceutical Intermediate

Fluorinated indenamines serve as precursors to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example:

  • Anticancer Agents: Analogous structures inhibit EGFR tyrosine kinase with IC₅₀ values < 50 nM .

  • Neuroactive Compounds: Amine derivatives modulate serotonin receptors, showing potential in treating depression .

Agrochemical Uses

Fluorine’s electronegativity enhances pesticide binding to acetylcholinesterase. Field trials of related compounds demonstrate 90% efficacy against Aphis gossypii at 10 ppm .

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral indenamines.

  • Structure-Activity Relationships (SAR): Systematic modification of fluorine positions to optimize bioactivity.

  • Green Chemistry: Replacing KF with ionic liquids to reduce waste .

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